![molecular formula C10H7BrN2O B2416817 5-Bromoquinoline-8-carboxamide CAS No. 1823338-54-0](/img/structure/B2416817.png)
5-Bromoquinoline-8-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromoquinoline-8-carboxamide is a chemical compound that has recently gained prominence in various scientific researches. It is widely employed for the synthesis of dyes, food colors, pharmaceutical reagents, pH indicators, and in various industrial processes .
Synthesis Analysis
Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . A wide range of synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold .Molecular Structure Analysis
The molecular formula of 5-Bromoquinoline-8-carboxamide is C10H7BrN2O. It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis
Quinoline is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Scientific Research Applications
Heterocyclic Building Blocks
5-Bromoquinoline-8-carboxamide is used as a heterocyclic building block in chemistry . Heterocyclic compounds are widely used in many areas of science, including drug discovery, due to their complex and varied structures.
Drug Discovery
Quinoline, the core structure of 5-Bromoquinoline-8-carboxamide, is a vital scaffold for leads in drug discovery . It plays a major role in the field of medicinal chemistry, with many drugs containing a quinoline structure.
Synthetic Organic Chemistry
Quinoline has versatile applications in the fields of industrial and synthetic organic chemistry . As a derivative of quinoline, 5-Bromoquinoline-8-carboxamide could potentially be used in these applications as well.
Biological and Pharmaceutical Activities
Quinoline and its derivatives have potential biological and pharmaceutical activities . While specific activities for 5-Bromoquinoline-8-carboxamide are not mentioned, it’s possible that this compound could exhibit similar activities.
C–H Functionalization Chemistry
In a study, 8-aminoquinoline, a related compound, was used in C–H functionalization chemistry . 5-Bromoquinoline-8-carboxamide, having a similar structure, could potentially be used in similar chemical reactions.
Transamidation Protocol
The same study also mentioned a two-step transamidation protocol for 8-aminoquinoline amides . Given the structural similarity, 5-Bromoquinoline-8-carboxamide could potentially be used in similar protocols.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Quinoline derivatives, to which this compound belongs, are known to have versatile applications in the field of medicinal chemistry . They are often used as scaffolds for drug discovery .
Mode of Action
Quinoline derivatives are known to interact with their targets in various ways, leading to changes in cellular processes
Result of Action
Quinoline derivatives are known to have various biological and pharmaceutical activities
properties
IUPAC Name |
5-bromoquinoline-8-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O/c11-8-4-3-7(10(12)14)9-6(8)2-1-5-13-9/h1-5H,(H2,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJOBAKUSXSCERU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)C(=O)N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromoquinoline-8-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.